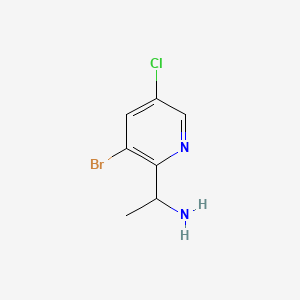

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDSIEIWWORMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857414 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270517-77-5 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine (CAS No. 1432754-20-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-chloropyridin-2-YL)ethanamine is a substituted pyridine derivative recognized as a key building block in synthetic chemistry. Its structural features, including the bromine and chlorine substitutions on the pyridine ring and the chiral aminomethyl group, make it a valuable intermediate in the development of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the discovery of novel therapeutic agents.

Physicochemical Properties

The compound is most commonly available as its hydrochloride salt. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1432754-20-5 | ChemScene |

| Chemical Name | This compound hydrochloride | MySkinRecipes[1] |

| Molecular Formula | C₇H₉BrCl₂N₂ | MySkinRecipes[1] |

| Molecular Weight | 271.97 g/mol | MySkinRecipes[1] |

| Form | Solid | Sigma-Aldrich |

| Storage | Room temperature | MySkinRecipes[1] |

Synthesis

While specific, detailed, publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be inferred from standard organic chemistry principles and related patent literature involving similar structures. The synthesis would likely begin with a suitable pyridine precursor, followed by a series of reactions to introduce the bromo, chloro, and ethanamine functionalities.

A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic pathway for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its hydrochloride salt would typically involve a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the substitution pattern on the pyridine ring and the presence of the ethanamine side chain.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Applications in Drug Discovery and Agrochemical Research

This compound serves as a crucial intermediate in the synthesis of biologically active molecules.

Kinase Inhibitors

The primary application of this compound is in the development of kinase inhibitors for targeted cancer therapies.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structure of this compound provides a scaffold that, when further functionalized, can selectively bind to the active site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival.

The general workflow for utilizing this intermediate in a drug discovery program is depicted below.

Caption: Workflow for the use of the title compound in drug discovery.

While the specific kinase targets for inhibitors derived from this intermediate are not explicitly detailed in the available literature, the general mechanism of action for such inhibitors involves blocking the phosphorylation cascade within cancer cells.

Caption: General mechanism of action for a kinase inhibitor.

Agrochemicals

This compound is also utilized in agrochemical research for the design of novel pesticides.[1] The halogenated pyridine core is a common feature in many modern insecticides and fungicides. The amine functionality allows for further chemical modifications to develop compounds with improved efficacy, selectivity, and environmental safety profiles.

Safety and Handling

As with all laboratory chemicals, this compound and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of kinase inhibitors for oncology and novel agrochemicals highlights its importance in modern chemical research and development. Further exploration of its synthetic applications is likely to lead to the discovery of new and improved therapeutic agents and crop protection products.

References

Technical Guidance: Solubility Profile of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document provides a framework for its empirical determination. It includes a discussion of general solubility principles for halogenated pyridine derivatives, a comprehensive, standardized experimental protocol for solubility assessment, and a guide to solvent selection. The provided workflows and diagrams are intended to support researchers in establishing a robust solubility profile for this compound in various organic solvents, a critical step in process development, formulation, and further synthetic applications.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of pharmaceutically active molecules.[1] Its structural features, including the bromine and chlorine substituents on the pyridine ring and the primary amine group, significantly influence its physicochemical properties, most notably its solubility. Understanding the solubility of this intermediate in a range of organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and for the development of analytical methods.

This guide provides a comprehensive overview of the factors influencing the solubility of this compound and outlines detailed experimental procedures for its quantitative determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and related structures is presented below. These properties are essential for understanding its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C7H8BrClN2 | ChemScene |

| Molecular Weight | 235.51 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Structure | Halogenated pyridine with an ethanamine substituent | General Chemical Knowledge |

| Primary Use | Intermediate in pharmaceutical synthesis | [1] |

General Solubility Considerations for Halogenated Pyridines

The solubility of this compound is governed by the principle of "like dissolves like." The presence of the polar pyridine ring and the primary amine group suggests potential solubility in polar solvents. However, the bromo and chloro substituents, along with the overall molecular structure, introduce nonpolar characteristics.

A logical workflow for selecting appropriate solvents for solubility testing is outlined below.

Caption: Solvent selection workflow for solubility testing.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of this compound in a given organic solvent using the isothermal equilibrium method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Presentation

While specific data is unavailable, the results from the experimental protocol should be presented in a clear, tabular format for easy comparison. An example template is provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Methanol | 25 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | 25 | Experimental Value | Calculated Value | |

| Dichloromethane | 25 | Experimental Value | Calculated Value | |

| Toluene | 25 | Experimental Value | Calculated Value | |

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical development. Although quantitative data is not readily published, this guide provides a robust framework for its determination. By following the outlined experimental protocols and considering the general principles of solubility, researchers can generate reliable data to support process optimization, formulation development, and other research activities. It is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents due to its structural features. However, empirical determination is essential for accurate characterization.

References

Stability Studies of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended stability studies for the novel compound 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine. Due to the absence of specific stability data for this molecule in publicly available literature, this document outlines a robust, scientifically-grounded approach based on the known stability profiles of related chemical classes, including halogenated pyridines and aminopyridines. The guide details forced degradation protocols, potential degradation pathways, and appropriate analytical methodologies for the comprehensive stability assessment of this compound, in accordance with ICH guidelines.

Introduction

This compound is a substituted aminopyridine derivative. The presence of bromo and chloro substituents on the pyridine ring, along with a primary amine in the side chain, suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the intrinsic stability of this molecule is crucial for its potential development as a pharmaceutical candidate. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] This guide provides a framework for conducting these critical studies.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and its Analogs

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H9BrCl2N2 (as HCl salt) | ChemScene |

| Molecular Weight | 271.97 g/mol (as HCl salt) | ChemScene |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds |

| pKa | The pyridine nitrogen and the primary amine will have distinct pKa values, influencing solubility at different pHs. | General chemical principles |

| Solubility | Expected to have some aqueous solubility, particularly at acidic pH where the amines are protonated. | General chemical principles |

| LogP | The presence of two halogens suggests a degree of lipophilicity. | General chemical principles |

Proposed Forced Degradation Studies: Experimental Protocols

Forced degradation studies should be conducted on a single batch of this compound to evaluate its intrinsic stability.[2] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.[3]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., acetonitrile:water). Aliquots of this stock solution will be subjected to the stress conditions outlined below. A control sample, protected from the stress conditions, should be analyzed concurrently.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Protocol: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Conditions: Store at 60°C for up to 7 days, with samples taken at intermediate time points (e.g., 1, 3, 5, and 7 days).

-

Neutralization: Prior to analysis, neutralize the samples with an appropriate amount of 0.1 M NaOH.

-

-

Alkaline Hydrolysis:

-

Protocol: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Conditions: Store at 60°C for up to 7 days, with samples taken at intermediate time points.

-

Neutralization: Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Protocol: Mix the stock solution with an equal volume of purified water.

-

Conditions: Store at 60°C for up to 7 days, with samples taken at intermediate time points.

-

Oxidative Degradation

-

Protocol: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Conditions: Store at room temperature for up to 7 days, protected from light, with samples taken at intermediate time points.

Photolytic Degradation

-

Protocol: Expose the stock solution in a photostability chamber.

-

Conditions: The sample should be exposed to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation

-

Protocol: Subject the solid drug substance to dry heat.

-

Conditions: Store the solid sample in an oven at 80°C for up to 7 days, with samples taken at intermediate time points.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be postulated.

Hydrolysis

The C-Cl and C-Br bonds on the pyridine ring are potential sites for nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxypyridine derivatives. The hydrolysis of 2-chloropyridine to 2-hydroxypyridine is a known reaction.[4] Therefore, dehalogenation is a likely degradation pathway under hydrolytic stress.

Oxidation

The primary amine group is susceptible to oxidation. Oxidation of aminopyridines can lead to the formation of nitropyridines.[5][6] The pyridine ring itself can also be oxidized, potentially leading to ring opening.

Photodegradation

Halogenated pyridines are known to undergo photolytic dehalogenation.[7] This process often involves the formation of radical intermediates and can lead to a variety of degradation products, including the replacement of a halogen with a hydroxyl group.

Recommended Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV/photodiode array (PDA) detection is the recommended primary analytical technique.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV scan of the parent compound (e.g., 254 nm). PDA detection is recommended to monitor for peak purity. |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method development should focus on achieving adequate resolution between the parent peak and all degradation product peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of degradation products, LC-MS/MS is an indispensable tool.[8] The developed HPLC method can be adapted for LC-MS by using volatile mobile phase additives (e.g., formic acid or ammonium acetate). High-resolution mass spectrometry (HRMS) will be valuable for determining the elemental composition of the degradation products.[8]

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be tabulated to show the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition over time.

Table 3: Example Data Summary Table for Forced Degradation Studies

| Stress Condition | Time (days) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) |

| Control | 7 | 100 | ND | ND | 100 |

| 0.1 M HCl, 60°C | 1 | 95.2 | 2.1 | 1.5 | 98.8 |

| 3 | 85.7 | 5.8 | 4.3 | 95.8 | |

| 7 | 70.1 | 12.3 | 9.8 | 92.2 | |

| 0.1 M NaOH, 60°C | 1 | ... | ... | ... | ... |

| 3% H2O2, RT | 1 | ... | ... | ... | ... |

| Photolysis (ICH Q1B) | - | ... | ... | ... | ... |

| Thermal (80°C) | 7 | ... | ... | ... | ... |

| ND: Not Detected |

Mass balance should be calculated to ensure that all degradation products are accounted for. A mass balance between 95% and 105% is generally considered acceptable.

Conclusion

This technical guide provides a comprehensive framework for conducting stability studies on this compound. By following the detailed experimental protocols and utilizing the recommended analytical methodologies, researchers and drug development professionals can gain a thorough understanding of the stability profile of this compound. The information generated from these studies will be critical for formulation development, establishment of storage conditions, and regulatory submissions.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

"isomers and enantiomers of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine"

An In-depth Technical Guide to the Isomers and Enantiomers of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral synthetic building block of significant interest in medicinal and agrochemical research. Its utility as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors, underscores the importance of understanding its stereochemistry.[1] This technical guide provides a comprehensive overview of the isomers and enantiomers of this compound, detailing its structural features, physicochemical properties, and established methodologies for its synthesis and chiral separation. The document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel bioactive molecules incorporating this versatile pyridine scaffold.

Introduction to Stereochemistry

The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to synthesize and isolate stereochemically pure compounds is paramount in modern drug discovery. This compound possesses a single stereocenter at the carbon atom bearing the amino group, giving rise to a pair of enantiomers, designated as (R) and (S).

The structural relationship between these enantiomers is depicted below.

Physicochemical Properties

Precise physicochemical data for the free base form of this compound and its individual enantiomers are not extensively reported in publicly available literature. However, data for the racemic hydrochloride salt is available from commercial suppliers and provides a baseline for its characterization.

| Property | Value | Source / Notes |

| Chemical Formula | C₇H₉BrCl₂N₂ (as HCl salt) | [1][2] |

| Molecular Weight | 271.97 g/mol (as HCl salt) | [1][2] |

| CAS Number | 1432754-20-5 (Racemic HCl Salt) | [1][2][3] |

| CAS Number | 1259882-26-2 ((S)-enantiomer) | [4] |

| Appearance | Solid / Powder | Inferred from related compounds like 3-Bromo-5-chloropyridine which is a powder.[5] |

| Melting Point | Not Reported | Data for the related precursor, 3-Bromo-5-chloropyridine, is 77-81 °C.[5] |

| Solubility | Not Reported | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is likely to have some aqueous solubility. |

| Specific Optical Rotation | Not Reported | This is a critical parameter for characterizing the pure enantiomers and would need to be determined experimentally. |

Synthesis and Enantioselective Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly form a specific enantiomer, or synthesis of the racemate followed by chiral resolution.

Asymmetric Synthesis via Chiral Auxiliary

A robust method for preparing chiral amines is the diastereoselective addition of an organometallic reagent to a chiral sulfinylimine. This approach, adapted from methods used for synthesizing the parent compound 1-(pyridin-2-yl)ethan-1-amine, offers high stereochemical control.[6] The precursor ketone, 1-(3-bromo-5-chloropyridin-2-yl)ethanone, can be synthesized from 3-bromo-5-chloropyridine via metallation and subsequent acylation.

Experimental Protocol: Asymmetric Synthesis

-

Imine Formation: To a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent such as THF, add titanium(IV) ethoxide (2.0 eq). Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS for the formation of the N-tert-butanesulfinyl imine.

-

Diastereoselective Addition: Cool the reaction mixture to -78 °C. Slowly add a solution of methylmagnesium bromide (1.5 eq) in diethyl ether. Stir the reaction at this temperature for 3-6 hours until the starting imine is consumed.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diastereomeric product can be purified by column chromatography.

-

Auxiliary Cleavage: Dissolve the purified sulfinamide product in a suitable solvent like methanol or dioxane. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature for 1-2 hours.

-

Isolation: Remove the solvent under reduced pressure to yield the hydrochloride salt of the desired enantiomerically enriched amine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Chiral Resolution via HPLC

An alternative and widely used method for obtaining pure enantiomers is the separation of a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving chiral amines.[7][8]

Experimental Protocol: Chiral HPLC Resolution

-

System Preparation: Utilize an HPLC system equipped with a polysaccharide-based chiral column (e.g., Chiralpak® series).

-

Mobile Phase Selection: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) are often used to improve peak shape for basic analytes.[9] A typical starting condition could be 90:10 (v/v) Hexane:Isopropanol with 0.1% diethylamine.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Method Development: Inject a small volume (5-10 µL) of the sample. Optimize the mobile phase composition and flow rate (typically 0.5-1.5 mL/min) to achieve baseline separation of the two enantiomeric peaks.

-

Preparative Separation: Once an analytical method is established, scale up to a semi-preparative or preparative column to isolate larger quantities of each enantiomer.

-

Fraction Collection and Analysis: Collect the fractions corresponding to each separated peak. Analyze the purity of the collected fractions by re-injecting them onto the analytical column to confirm enantiomeric purity. Remove the solvent to obtain the isolated, enantiopure amines.

Biological Context and Applications

The primary driver for the synthesis of this compound and its enantiomers is their application as building blocks in drug discovery. The molecule is explicitly cited as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapy.[1]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors function by blocking the active site of these enzymes, thereby interrupting the signaling cascade that promotes tumor growth and survival. The specific stereochemistry of an inhibitor is often crucial for achieving high potency and selectivity, as the chiral center dictates the precise orientation of the molecule within the enzyme's binding pocket.

Conclusion

This compound is a valuable chiral intermediate whose stereoisomers are critical for the development of selective and potent bioactive molecules. While comprehensive physicochemical data on the individual enantiomers remain to be fully published, established methodologies for asymmetric synthesis and chiral resolution provide clear pathways to access these materials in high enantiopurity. The protocols and data presented in this guide offer a foundational resource for chemists and pharmacologists working to leverage this important molecular scaffold in the pursuit of novel therapeutics. Further experimental characterization of the pure enantiomers is warranted to fully support their application in drug development programs.

References

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 1432754-20-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1259882-26-2|(S)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

The Rising Potential of Bromo-Chloro-Pyridinyl Compounds in Therapeutic Development: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The strategic introduction of halogen substituents, such as bromine and chlorine, onto the pyridinyl scaffold has emerged as a powerful approach to modulate the physicochemical properties and enhance the biological activity of these compounds. This technical guide provides a comprehensive overview of the current research on novel bromo-chloro-pyridinyl compounds, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory activities. This document details the experimental methodologies used to evaluate these activities, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Anticancer Activity of Bromo-Chloro-Pyridinyl and Related Compounds

Several studies have highlighted the potent cytotoxic effects of bromo- and chloro-substituted pyridinyl and related heterocyclic compounds against various cancer cell lines. The data suggests that the nature and position of the halogen atoms, along with other substituents, play a crucial role in their anticancer efficacy.

Table 1: In Vitro Anticancer Activity of Bromo-Chloro-Pyridinyl and Related Compounds

| Compound ID | Structure/Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5c | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.04 ± 0.01 | |

| A549 | MTT | 0.08 ± 0.02 | |||

| MCF-7 | MTT | 0.12 ± 0.03 | |||

| 5e | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.06 ± 0.01 | |

| A549 | MTT | 0.05 ± 0.01 | |||

| MCF-7 | MTT | 0.09 ± 0.02 | |||

| 6d | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.09 ± 0.02 | |

| A549 | MTT | 0.11 ± 0.03 | |||

| MCF-7 | MTT | 0.15 ± 0.04 | |||

| 6g | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.07 ± 0.02 | |

| A549 | MTT | 0.09 ± 0.02 | |||

| MCF-7 | MTT | 0.13 ± 0.03 | |||

| 6h | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.05 ± 0.01 | |

| A549 | MTT | 0.07 ± 0.01 | |||

| MCF-7 | MTT | 0.11 ± 0.02 | |||

| 2f | Ciminalum–thiazolidinone hybrid | NCI-60 Panel | SRB | GI50: 2.80 | [1] |

| 2h | Ciminalum–thiazolidinone hybrid | NCI-60 Panel | SRB | GI50: 1.57 | [1] |

Antimicrobial Activity of Bromo-Chloro-Pyridinyl and Related Compounds

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromo-chloro-pyridinyl compounds have demonstrated promising activity against a range of bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Bromo-Chloro-Pyridinyl and Related Compounds

| Compound ID | Structure/Class | Microorganism | Assay | MIC (µg/mL) | Reference |

| 5a | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 6.25 | |

| S. faecalis | Broth Dilution | 12.5 | |||

| E. coli | Broth Dilution | 25 | |||

| 5c | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 3.12 | |

| S. faecalis | Broth Dilution | 6.25 | |||

| E. coli | Broth Dilution | 12.5 | |||

| 5e | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 6.25 | |

| S. faecalis | Broth Dilution | 12.5 | |||

| E. coli | Broth Dilution | 25 | |||

| 6b | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 12.5 | |

| S. faecalis | Broth Dilution | 25 | |||

| E. coli | Broth Dilution | 50 | |||

| 6d | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 6.25 | |

| S. faecalis | Broth Dilution | 12.5 | |||

| E. coli | Broth Dilution | 25 | |||

| 6h | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 3.12 | |

| S. faecalis | Broth Dilution | 6.25 | |||

| E. coli | Broth Dilution | 12.5 | |||

| 12a | Pyridine derivative | E. coli | Broth Dilution | 0.0195 | [2] |

| B. mycoides | Broth Dilution | <0.0048 | [2] | ||

| C. albicans | Broth Dilution | <0.0048 | [2] | ||

| 15 | Thienopyridine derivative | E. coli | Broth Dilution | >0.0048 | [2] |

| B. mycoides | Broth Dilution | 0.0098 | [2] | ||

| C. albicans | Broth Dilution | 0.039 | [2] |

Anti-inflammatory Activity of Bromo-Chloro-Pyridinyl and Related Compounds

Chronic inflammation is implicated in a wide range of diseases. Certain substituted pyridine derivatives have been investigated for their potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.

Table 3: In Vitro Anti-inflammatory Activity of Substituted Pyridine Derivatives

| Compound ID | Structure/Class | Target | Assay | IC50 (µM) | Reference |

| NTD1 | Pyridine-based thiadiazole | COX-2 | In silico docking | -8.5 (Binding Energy, kcal/mol) | [3] |

| NTD2 | Pyridine-based thiadiazole | COX-2 | In silico docking | -8.5 (Binding Energy, kcal/mol) | [3] |

| NTD3 | Pyridine-based thiadiazole | COX-2 | In silico docking | -8.4 (Binding Energy, kcal/mol) | [3] |

Note: The data for anti-inflammatory activity is based on in silico studies and indicates binding affinity rather than a direct inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols cited in this guide.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-chloro-pyridinyl compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that completely inhibits the visible growth of a microorganism is determined.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the bromo-chloro-pyridinyl compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The inhibition of the conversion of arachidonic acid to prostaglandins by COX enzymes is measured.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the test compounds at various concentrations.

-

Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate the mixture.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture for a specific time at 37°C.

-

Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these novel compounds is critical for their development as therapeutic agents. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by bromo-chloro-pyridinyl compounds and a typical experimental workflow for their biological evaluation.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Bromo-chloro-pyridinyl compounds may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

References

- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine as a key intermediate in the synthesis of novel agrochemicals. This document outlines its potential applications, provides a representative experimental protocol for its derivatization, and includes visualizations to aid in conceptualizing its role in synthetic workflows.

Application Notes

This compound is a halogenated pyridine derivative recognized for its potential as a building block in the development of new bioactive molecules. While its use is noted in the synthesis of pharmaceutical agents, particularly kinase inhibitors, it also holds significant promise in the field of agrochemical research for the design of novel pesticides with improved efficacy and environmental profiles[1]. The presence of a primary amine group allows for a wide range of chemical modifications, making it a versatile scaffold for creating libraries of compounds for high-throughput screening[1].

The core structure, featuring a bromo- and chloro-substituted pyridine ring, is a common toxophore in various commercial pesticides. The ethylamine side chain provides a key point of attachment for introducing further diversity and modulating the physicochemical and biological properties of the final compound. The nucleophilic primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to generate a diverse array of derivatives. These derivatives can be screened for insecticidal, fungicidal, or herbicidal activity.

Physicochemical Data of Starting Material

For ease of reference, the key physicochemical properties of the hydrochloride salt of the title compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1432754-20-5 | [1] |

| Molecular Formula | C₇H₉BrCl₂N₂ | [1] |

| Molecular Weight | 271.97 g/mol | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | Room temperature | [1] |

Experimental Protocols

General Protocol for Acylation

Objective: To synthesize an N-[1-(3-bromo-5-chloropyridin-2-yl)ethyl]amide derivative as a potential agrochemical candidate.

Materials:

-

This compound hydrochloride

-

Acylating agent (e.g., an acid chloride or anhydride)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography supplies (silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq) and the aprotic solvent.

-

Neutralization: Add the base (2.2 eq) to the suspension and stir until the starting material fully dissolves. This step is to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation: Cool the solution to 0 °C using an ice bath. Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[1-(3-bromo-5-chloropyridin-2-yl)ethyl]amide derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the logical flow of utilizing this compound in agrochemical synthesis and a typical experimental workflow.

Caption: Logical workflow for developing agrochemicals from the starting intermediate.

Caption: A typical experimental workflow for the acylation of the title compound.

References

Application of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine as a Pharmaceutical Intermediate in the Synthesis of Lorlatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine is a critical chiral building block in the synthesis of advanced pharmaceutical agents. Its unique structural features, including a halogenated pyridine ring and a chiral ethylamine side chain, make it a valuable intermediate for creating complex molecules with high specificity for biological targets. This application note details its primary use in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. Lorlatinib is an FDA-approved therapeutic for the treatment of specific types of non-small cell lung cancer (NSCLC).

The core value of this compound lies in its role as a key fragment for the construction of the macrocyclic structure of Lorlatinib, which is essential for its potent and selective inhibitory activity against ALK and ROS1 kinases, including various resistance mutations.

Application in the Synthesis of Lorlatinib

The synthesis of Lorlatinib is a multi-step process where the chirality of this compound is crucial for the final stereochemistry of the drug, which in turn is critical for its biological activity. The (R)-enantiomer of the intermediate is specifically used.

The primary application involves a nucleophilic substitution reaction where the amino group of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine reacts with a suitable electrophile to form a key amide bond, leading to the formation of a larger, more complex intermediate. This intermediate then undergoes further transformations, including a Suzuki coupling and a subsequent macrocyclization, to yield the final Lorlatinib molecule.

Synthetic Pathway Overview

The following diagram outlines the key steps in the synthesis of a Lorlatinib precursor, highlighting the role of this compound.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound in the synthesis of a Lorlatinib precursor.

Protocol 1: Synthesis of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine

This protocol describes the asymmetric reduction of the corresponding ketone to yield the chiral amine intermediate.

Materials:

-

1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one

-

Ketoreductase enzyme

-

Formate dehydrogenase

-

NADH

-

Buffer solution (e.g., potassium phosphate buffer)

-

Organic solvent (e.g., methyl tert-butyl ether)

Procedure:

-

To a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one in a suitable buffer, add the ketoreductase, formate dehydrogenase, and NADH.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the reaction progress by HPLC.

-

Upon completion, extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired (R)-enantiomer.

Protocol 2: Amide Coupling to form a Lorlatinib Precursor

This protocol details the coupling of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine with a carboxylic acid partner.

Materials:

-

(R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine

-

2-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzoic acid

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

To a solution of the carboxylic acid in an anhydrous solvent, add the coupling agent and the base.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel.

Quantitative Data

| Step | Intermediate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | (R)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine | Ketoreductase, NADH | Buffer/Organic | 30 | 24-48 | >90 | >99 (ee) |

| 2 | Lorlatinib Precursor | HATU, DIPEA | DMF | 25 | 12-24 | 85-95 | >98 |

Mechanism of Action and Signaling Pathway

Lorlatinib is a potent inhibitor of ALK and ROS1 tyrosine kinases. In certain cancers, chromosomal rearrangements can lead to the formation of fusion genes (e.g., EML4-ALK, CD74-ROS1) that produce constitutively active fusion proteins. These oncoproteins drive downstream signaling pathways, leading to uncontrolled cell proliferation, survival, and metastasis.[1]

Lorlatinib functions by binding to the ATP-binding pocket of the ALK and ROS1 kinases, thereby preventing the phosphorylation of downstream substrates.[2][3] This inhibition blocks key signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1]

References

Synthetic Routes to Derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the derivatization of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine, a key building block in the development of novel therapeutics, particularly kinase inhibitors. The protocols outlined below are based on procedures reported in the patent literature and are intended to serve as a guide for the synthesis of diverse analogs for structure-activity relationship (SAR) studies and drug discovery programs.

Synthesis of the Starting Material: (±)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine

The parent amine is the essential precursor for all subsequent derivatization. A common route to its synthesis involves the reduction of an oxime intermediate, which is in turn prepared from the corresponding ketone.

Experimental Workflow: Synthesis of (±)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine

Caption: Synthetic pathway for the preparation of the parent amine.

Protocol 1.1: Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone oxime

A solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanone (1 equivalent), and hydroxylamine hydrochloride (1.5 equivalents) in ethanol and pyridine is heated to 80°C. The reaction progress is monitored by a suitable technique (e.g., TLC or LCMS). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be used in the next step without further purification.

Protocol 1.2: Synthesis of (±)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine

To a suspension of 1-(3-bromo-5-chloropyridin-2-yl)ethanone oxime (1 equivalent) in water and formic acid, zinc dust (4 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to 100°C and stirred until the reaction is complete as monitored by LCMS. After cooling, the mixture is filtered, and the filtrate is basified with a sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide the crude (±)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine. Purification can be achieved by column chromatography on silica gel.

Derivatization of this compound

The primary amine functionality of the title compound allows for a wide range of derivatization reactions. Acylation to form amides is a particularly common and important transformation in the synthesis of bioactive molecules.

N-Acylation to form Amide Derivatives

The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) in the presence of a coupling agent or a base affords the corresponding N-acyl derivatives.

Experimental Workflow: N-Acylation

Caption: General scheme for amide bond formation.

Protocol 2.1.1: General Procedure for Amide Coupling using HATU

To a solution of this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 equivalents) followed by a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by LCMS. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the desired amide derivative.

Quantitative Data: Examples of N-Acyl Derivatives

| Derivative Name | Carboxylic Acid | Yield (%) | Analytical Data |

| N-(1-(3-bromo-5-chloropyridin-2-yl)ethyl)-5-cyanopicolinamide | 5-cyanopicolinic acid | 72 | LCMS |

| N-((S)-1-(3-bromo-5-chloropyridin-2-yl)ethyl)-5-chloropicolinamide | 5-chloropicolinoyl chloride | 71 | LCMS |

| N-((R)-1-(3-bromo-5-chloropyridin-2-yl)ethyl)-3-methyl-1H-pyrazole-5-carboxamide | 3-methyl-1H-pyrazole-5-carboxylic acid | 65 | LCMS |

N-Alkylation via Reductive Amination

Reductive amination with aldehydes or ketones provides a controlled method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction.

Experimental Workflow: Reductive Amination

Caption: Reductive amination pathway for N-alkylation.

Protocol 2.2.1: General Procedure for Reductive Amination

To a solution of this compound (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a solvent such as dichloroethane or methanol, a few drops of acetic acid are added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

N-Alkylation with Epoxides

The nucleophilic amine can open epoxide rings to form β-amino alcohol derivatives.

Protocol 2.3.1: Synthesis of 1-((1-(3-bromo-5-chloropyridin-2-yl)ethyl)amino)propan-2-ol

A mixture of (±)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine (1 equivalent) and propylene oxide (1.5 equivalents) in a protic solvent like ethanol is heated in a sealed vessel at a temperature ranging from 60 to 80°C. The reaction is monitored by LCMS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired amino alcohol derivative.

Quantitative Data: Example of N-Alkylation with an Epoxide

| Derivative Name | Epoxide | Yield (%) | Analytical Data |

| 1-(((S)-1-(3-bromo-5-chloropyridin-2-yl)ethyl)amino)propan-2-ol | (R)-propylene oxide | 47 | LCMS |

Conclusion

The protocols described herein provide a foundation for the synthesis of a variety of derivatives of this compound. These methods, particularly N-acylation and N-alkylation, are robust and adaptable to a wide range of substrates, making them highly valuable for generating compound libraries for high-throughput screening and lead optimization in drug discovery. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

Application Notes and Protocols: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine is a valuable and versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a primary amine on an ethyl linker and a substituted pyridine ring with bromo and chloro moieties, offers multiple reaction sites for constructing complex molecular architectures. This makes it a key intermediate in the development of novel pharmaceutical agents, particularly in the realm of kinase inhibitors for targeted cancer therapies and treatments for inflammatory diseases, as well as in agrochemical research for the design of new pesticides.[1] The strategic placement of the halogen atoms allows for subsequent cross-coupling reactions, further expanding its synthetic utility.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems.

Key Applications

The primary amine functionality of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocycles. The substituted pyridine core is a common motif in bioactive molecules, and the presence of bromo and chloro substituents allows for late-stage functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

Heterocyclic Scaffolds Accessible from this compound:

-

Pyridyl-Substituted Pyrimidines: These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

-

Pyridyl-Substituted Pyrroles: The pyrrole moiety is a fundamental component of many natural products and pharmaceuticals.

-

Pyridyl-Substituted Imidazoles: Imidazole derivatives are known to exhibit a broad spectrum of pharmacological properties.

-

Fused Heterocyclic Systems: The amine can be used as a key component in condensation reactions to form fused bicyclic and tricyclic ring systems.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize various heterocyclic compounds. Researchers should adapt these procedures as needed for their specific substrates and scales.

Protocol 1: Synthesis of a Pyridyl-Substituted Pyrimidine via Condensation with a β-Diketone

This protocol describes a classic approach to pyrimidine synthesis through the reaction of an amine with a 1,3-dicarbonyl compound, followed by cyclization.

Reaction Scheme:

References

"synthesis of novel insecticides from 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine precursors"

Application Notes & Protocols: Synthesis of Novel Insecticides from Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel insecticides with unique modes of action is critical for managing insecticide resistance and ensuring global food security. Pyridine-based scaffolds are integral to many modern agrochemicals. While the precursor 1-(3-bromo-5-chloropyridin-2-yl)ethanamine is a valuable intermediate in pharmaceutical synthesis, its application in insecticide discovery is not widely documented. However, the structurally related scaffold, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole , is a highly successful and versatile precursor for several classes of potent insecticides.

This document provides detailed application notes and protocols for the synthesis of two distinct classes of novel insecticides derived from the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate: Diacylhydrazines and Anthranilic Diamides .

Section 1: Synthesis of the Key Intermediate

The common precursor for both insecticide classes is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Its synthesis is a multi-step process beginning with commercially available starting materials.

Experimental Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This protocol is a generalized procedure based on methodologies found in the literature.[1][2]

-

Step 1: Hydrazinolysis & Cyclization: 2,3-Dichloropyridine reacts with hydrazine hydrate to form 2-hydrazinyl-3-chloropyridine. This intermediate is then condensed with diethyl maleate in the presence of a base (e.g., sodium ethoxide in ethanol) to form the pyrazolidine-one ring system.[2]

-

Step 2: Bromination: The pyrazolidine-one intermediate is brominated using a suitable agent like phosphorus oxybromide (POBr₃) in a solvent such as acetonitrile.[2]

-

Step 3: Oxidation/Aromatization: The resulting dihydropyrazole is oxidized to the aromatic pyrazole ring. This can be achieved using an oxidizing agent like potassium persulfate in the presence of a catalytic amount of sulfuric acid.[3]

-

Step 4: Hydrolysis: The ethyl ester of the pyrazole is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification to yield the final key intermediate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the key pyrazole carboxylic acid intermediate.

Section 2: Synthesis of Diacylhydrazine Insecticides

Diacylhydrazines are insect growth regulators that function as nonsteroidal ecdysone agonists, inducing a premature and lethal larval molt.[4][5][6][7]

Experimental Protocol: General Synthesis of Diacylhydrazine Derivatives

This protocol is adapted from the synthesis of N'-(substituted-benzoyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazides.[1]

-

Activation of Carboxylic Acid: The key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), is refluxed in thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The excess SOCl₂ is removed under reduced pressure.

-

Formation of Hydrazide: The crude acyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and added dropwise to a solution of tert-butyl hydrazine hydrochloride (1.1 eq) and a base (e.g., triethylamine, 2.2 eq) at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Acylation: To the resulting hydrazide solution, a substituted benzoyl chloride (1.1 eq) and triethylamine (1.2 eq) are added. The mixture is stirred at room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data: Insecticidal Activity of Diacylhydrazine Derivatives

The following tables summarize the larvicidal activity of synthesized diacylhydrazine compounds against key lepidopteran pests.

Table 1: Larvicidal Activity against Helicoverpa armigera at 200 mg/L. [8]

| Compound ID | Mortality (%) |

| 10g | 70.8 |

| 10h | 87.5 |

| 10w | 79.2 |

Table 2: Median Lethal Concentration (LC₅₀) against Plutella xylostella. [1][9]

| Compound ID | R-Group (on benzoyl moiety) | LC₅₀ (mg/L) |

| 10h | 4-Fluorophenyl | 23.67 |

| 10g | Phenyl | 27.49 |

| 10w | 2,4-Difluorophenyl | 28.90 |

| 10e | 4-Chlorophenyl | 52.34 |

| 10j | 4-Bromophenyl | 60.15 |

| Tebufenozide (Control) | - | 37.77 |

Mechanism of Action: Ecdysone Receptor Agonism

Diacylhydrazines mimic the insect molting hormone, 20-hydroxyecdysone (20E). They bind with high affinity to the ecdysone receptor (EcR), which forms a heterodimer with the Ultraspiracle protein (USP). This binding activates the receptor complex, leading to the premature expression of genes responsible for molting, resulting in a failed molt and larval death.[5][6]

Caption: Signaling pathway for diacylhydrazine insecticides as ecdysone receptor agonists.

Section 3: Synthesis of Anthranilic Diamide Insecticides

Anthranilic diamides are a major class of insecticides that selectively target insect ryanodine receptors, leading to paralysis and death.[10][11]

Experimental Protocol: General Synthesis of Anthranilic Diamide Derivatives

This protocol is based on the coupling of the key pyrazole intermediate with a substituted anthranilic acid derivative.[2][12]

-

Activation of Carboxylic Acid: The key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), is converted to its acyl chloride by reacting with oxalyl chloride or thionyl chloride in a solvent like dichloromethane (DCM) with a catalytic amount of DMF.

-

Amide Coupling: The resulting acyl chloride is added to a solution containing a pre-synthesized substituted 2-aminobenzamide derivative (e.g., 2-amino-N,3-dimethyl-5-chlorobenzamide) (1.0 eq) and a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., acetonitrile or DCM).

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization to yield the anthranilic diamide insecticide.

Quantitative Data: Insecticidal Activity of Anthranilic Diamide Derivatives

The following table summarizes the activity of novel synthesized diamides against lepidopteran pests, with cyantraniliprole used as a reference.

Table 3: Mortality of Novel Anthranilic Diamides against Mythimna separata (Oriental Armyworm). [12]

| Compound ID | R-Group (on anthranilamide) | Concentration (µg/mL) | Mortality (%) |

| 17e | N-cyanomethylsulfilimino | 1 | 100 |

| 16a | Methylthio | 10 | 100 |

| 16e | Methylthio (different sub.) | 10 | 100 |

| Cyantraniliprole (Control) | - | 10 | 100 |

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamides are potent and selective activators of insect ryanodine receptors (RyR), which are large ion channels that control the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum (SR) in muscle cells.[10][13] The binding of the diamide locks the RyR channel in an open state, causing a continuous and uncontrolled release of Ca²⁺ into the cytoplasm.[11][14] This depletion of Ca²⁺ stores and sustained high cytoplasmic Ca²⁺ levels lead to cessation of feeding, muscle paralysis, and ultimately, insect death.[11]

Caption: Mechanism of action for anthranilic diamide insecticides via ryanodine receptor activation.

References

- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

- 4. Mode of Action of Nonsteroidal Ecdysone Agonists, Diacylhydrazine Analogs [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tebufenozide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical considerations for the scale-up synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, a key intermediate in the development of pharmaceutical agents.[1] The document outlines a representative synthetic approach and focuses on the challenges and methodologies associated with transitioning from laboratory-scale to larger-scale production.

Introduction

This compound hydrochloride is a vital building block in medicinal chemistry and agrochemical research. It is particularly significant as an intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel pesticides.[1] Its molecular structure allows for selective interaction with enzyme active sites, making it a valuable component in drug discovery programs.[1] The successful scale-up of its synthesis is crucial for ensuring a consistent and cost-effective supply for preclinical and clinical studies.

The transition from a laboratory-scale synthesis to a larger, more robust process requires careful consideration of reaction conditions, safety protocols, and purification methods to maintain yield and purity.[2] This document will detail these aspects to guide researchers in this process.

Physicochemical Properties of Key Reagents

A successful scale-up begins with a thorough understanding of the physical and chemical properties of the starting materials and intermediates. The table below summarizes key data for a plausible precursor, 3-Bromo-5-chloropyridine.

| Property | Value | Reference |

| Chemical Name | 3-Bromo-5-chloropyridine | |

| CAS Number | 73583-39-8 | [3] |

| Molecular Formula | C₅H₃BrClN | [3] |

| Molecular Weight | 192.44 g/mol | [3] |

| Appearance | Powder | [3] |

| Melting Point | 77-81 °C | [3] |

| Boiling Point | 194.7 °C at 760 mmHg | [4] |

| Density | 1.736 g/cm³ | [4] |

Representative Synthetic Pathway

The synthesis of this compound hydrochloride can be envisioned through a multi-step process. The following diagram illustrates a logical workflow for this synthesis, starting from a substituted pyridine precursor.

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocols: A General Guideline

The following protocols are generalized procedures and must be optimized for scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 2-Acetyl-3-bromo-5-chloropyridine (Hypothetical Intermediate)

-

Reaction Setup: To a solution of 3-bromo-5-chloropyridine in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (e.g., 0-5 °C).

-

Reagent Addition: Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

-

Workup: Upon completion, quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Step 2: Reductive Amination to form this compound

-

Reaction Setup: Dissolve the ketone intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation setup with a catalyst like Palladium on carbon).

-

Reaction Conditions: Maintain the reaction at a specific temperature and pressure (if using hydrogenation) until the reaction is complete, as monitored by HPLC or LC-MS.

-

Workup: Filter off the catalyst (if used). Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with an aqueous basic solution to remove unreacted reagents.

-

Isolation: Dry the organic layer and concentrate to obtain the crude amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) while stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution.

-

Isolation and Drying: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.

Scale-Up Considerations

Transitioning the above synthesis to a larger scale introduces several challenges that must be addressed for a safe, efficient, and reproducible process.[2]

| Parameter | Laboratory Scale (grams) | Scale-Up Considerations (kilograms) |

| Reagent Addition | Manual addition via pipette or dropping funnel. | Controlled addition using pumps to manage reaction exotherms. |